molecular formula C31H29ClFN5O4 B453378 N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA

N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA

Katalognummer: B453378
Molekulargewicht: 590g/mol
InChI-Schlüssel: MVCPHMMLGTYZEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes butoxyphenyl, chlorophenyl, and fluorobenzyl groups, making it a subject of interest for chemists and researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[1-(4-METHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA
  • N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA

Uniqueness

The uniqueness of N-[1-(4-BUTOXYPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N’-(3-CHLOROPHENYL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C31H29ClFN5O4

Molekulargewicht

590g/mol

IUPAC-Name

1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(3-chlorophenyl)-1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]urea

InChI

InChI=1S/C31H29ClFN5O4/c1-2-3-15-42-27-13-11-25(12-14-27)38-29(39)17-28(30(38)40)37(31(41)35-24-6-4-5-22(32)16-24)26-18-34-36(20-26)19-21-7-9-23(33)10-8-21/h4-14,16,18,20,28H,2-3,15,17,19H2,1H3,(H,35,41)

InChI-Schlüssel

MVCPHMMLGTYZEP-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CN(N=C3)CC4=CC=C(C=C4)F)C(=O)NC5=CC(=CC=C5)Cl

Kanonische SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C3=CN(N=C3)CC4=CC=C(C=C4)F)C(=O)NC5=CC(=CC=C5)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.